

Chemical formula and molecular weight of Ammonium cobalt (II) sulfate hexahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Ammonium cobalt (II) sulfate hexahydrate
Cat. No.:	B7802386

[Get Quote](#)

An In-depth Technical Guide to **Ammonium Cobalt (II) Sulfate Hexahydrate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ammonium cobalt (II) sulfate hexahydrate**, focusing on its chemical properties, synthesis applications, and relevant experimental protocols. The information is intended for professionals in research and development who utilize cobalt compounds in their work.

Physicochemical Properties

Ammonium cobalt (II) sulfate hexahydrate, a Tutton's salt, is a pink-to-red crystalline compound.^{[1][2]} Its chemical formula is $(\text{NH}_4)_2\text{Co}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$.^{[1][2][3][4][5]} The compound is known for its solubility in water and insolubility in alcohol.^[1]

Quantitative Data Summary

The key physicochemical properties of **ammonium cobalt (II) sulfate hexahydrate** are summarized in the table below for easy reference.

Property	Value
Chemical Formula	$(\text{NH}_4)_2\text{Co}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$ [1][2][3][4][5]
Molecular Weight	395.23 g/mol [1][2][3][6]
Appearance	Pink to reddish crystals and lumps [1][2][4]
Density	1.902 g/mL at 25 °C [1][3][4][6]
Melting Point	Decomposes at approximately 120 °C [2][3][4][6]
CAS Number	13586-38-4 [3][5]

Applications in Research and Development

Ammonium cobalt (II) sulfate hexahydrate is a versatile reagent with numerous applications. It is frequently used as a precursor in materials science for the synthesis of cobalt-based materials, such as catalysts and battery precursors. [2][3][4] It also serves as a spectroscopic standard and is utilized in cobalt electroplating processes and the production of pigments for ceramics and glass. [1][4][5] In analytical chemistry, it can be employed as a reagent for detecting and quantifying metal ions. [4]

Experimental Protocol: Synthesis of Cobalt Oxide (Co_3O_4) Nanoparticles

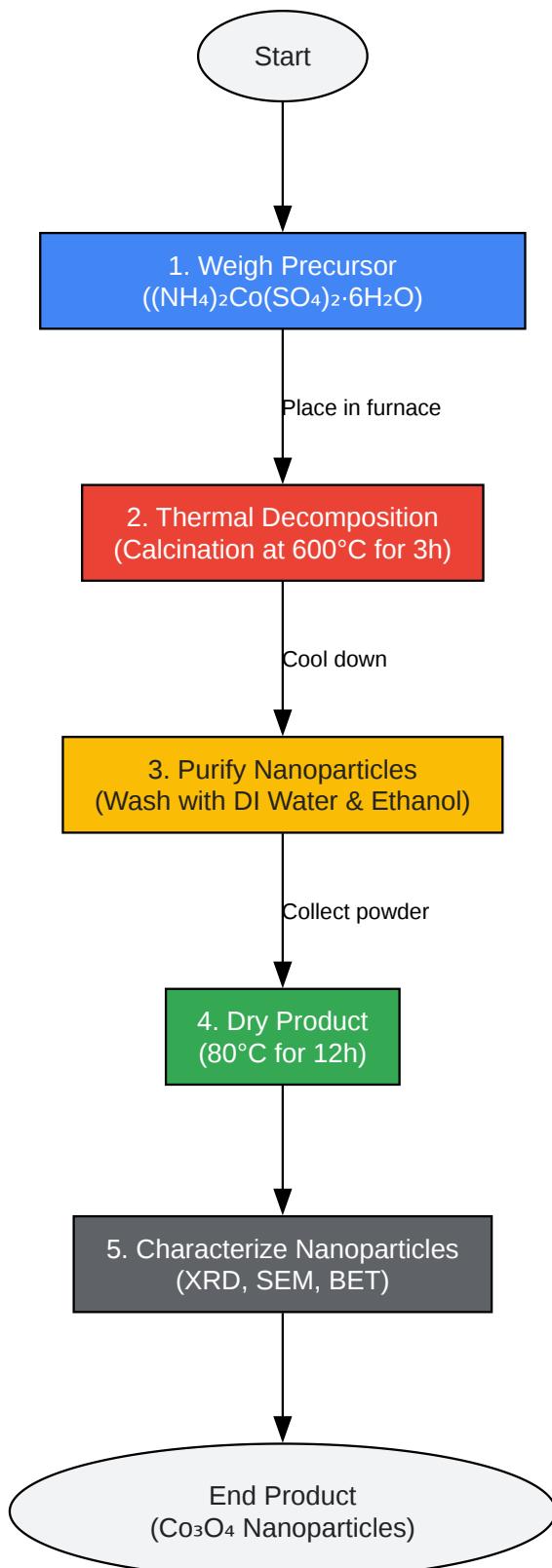
This section details a representative experimental methodology for synthesizing cobalt oxide (Co_3O_4) nanoparticles using **ammonium cobalt (II) sulfate hexahydrate** as a precursor, a common application in catalysis research. [2]

Objective: To synthesize Co_3O_4 nanoparticles via thermal decomposition.

Materials:

- **Ammonium cobalt (II) sulfate hexahydrate** ($(\text{NH}_4)_2\text{Co}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$)
- Deionized water
- Ethanol

- High-purity crucible
- Muffle furnace
- Centrifuge
- Drying oven


Methodology:

- Precursor Preparation: Accurately weigh 5.0 g of **ammonium cobalt (II) sulfate hexahydrate** and place it into a high-purity alumina crucible.
- Thermal Decomposition (Calcination):
 - Place the crucible containing the precursor into a programmable muffle furnace.
 - Heat the sample from room temperature to 600 °C at a ramping rate of 5 °C/minute.
 - Maintain the temperature at 600 °C for 3 hours to ensure complete decomposition and formation of cobalt oxide.
 - Allow the furnace to cool naturally to room temperature.
- Purification:
 - Transfer the resulting black powder from the crucible into a beaker.
 - Wash the powder three times with deionized water to remove any soluble impurities, followed by two washes with ethanol. Use centrifugation (e.g., 5000 rpm for 10 minutes) to separate the powder from the supernatant after each wash.
- Drying:
 - After the final wash, collect the nanoparticle powder.
 - Dry the powder in a drying oven at 80 °C for 12 hours to remove residual water and ethanol.

- Characterization: The final Co_3O_4 nanoparticle product should be characterized using standard techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase, Scanning Electron Microscopy (SEM) to analyze morphology, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for synthesizing Co_3O_4 nanoparticles.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Ammonium cobalt (II) sulfate hexahydrate | Benchchem [benchchem.com]
- 3. 硫酸钴(II)铵 六水合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. APC Pure | Product | Ammonium cobalt (II) Sulphate hexahydrate 98% [apcpure.com]
- 6. Ammonium cobalt(II) sulfate hexahydrate | 13586-38-4 [chemicalbook.com]
- To cite this document: BenchChem. [Chemical formula and molecular weight of Ammonium cobalt (II) sulfate hexahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7802386#chemical-formula-and-molecular-weight-of-ammonium-cobalt-ii-sulfate-hexahydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com